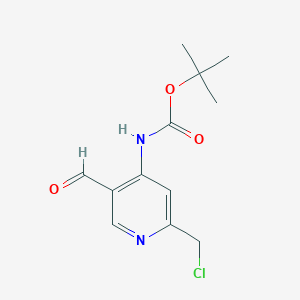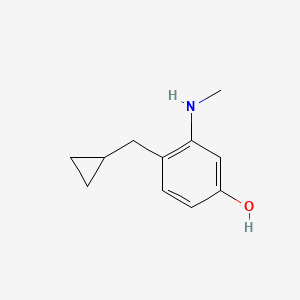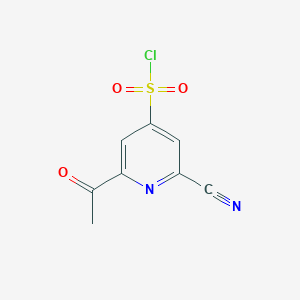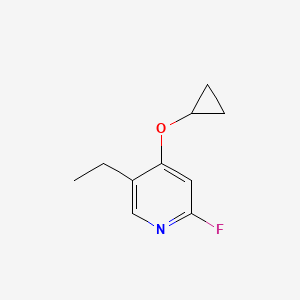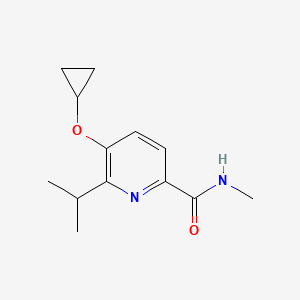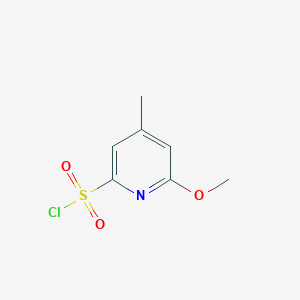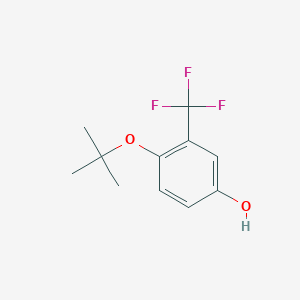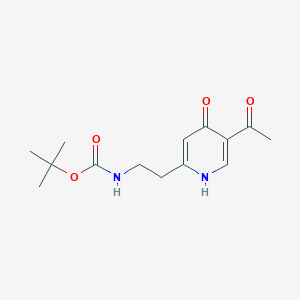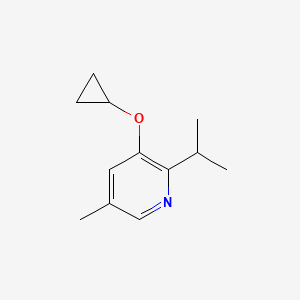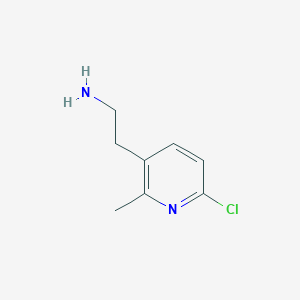
4-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.701 g/mol . This compound is known for its unique chemical structure, which includes a chloro group, a cyclopropoxy group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 4-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide involves several steps. One common method includes the reaction of 4-chloro-2-hydroxybenzamide with cyclopropyl bromide in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like potassium carbonate .
Chemical Reactions Analysis
4-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
4-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropoxy group and the dimethylbenzamide moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide can be compared with similar compounds such as:
4-Bromo-2-chloro-N,N-dimethylbenzamide: This compound has a bromo group instead of a cyclopropoxy group, which affects its reactivity and applications.
4-Chloro-N,N-dimethylbenzamide: Lacks the cyclopropoxy group, making it less versatile in certain chemical reactions.
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
4-chloro-2-cyclopropyloxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C12H14ClNO2/c1-14(2)12(15)10-6-3-8(13)7-11(10)16-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
InChI Key |
DLAHKYBDUILIGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)Cl)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


